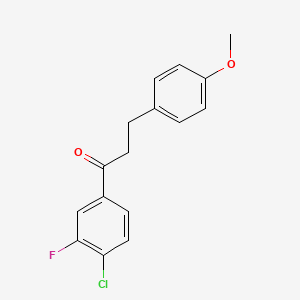

4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone

描述

4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS: 898775-94-5) is a halogenated propiophenone derivative with the molecular formula C₁₆H₁₄ClFO₂ and a molecular weight of 292.73 g/mol . Its structure features a propiophenone backbone substituted with a 4-methoxyphenyl group at the 3-position, a chlorine atom at the 4'-position, and a fluorine atom at the 3'-position of the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical and chemical synthesis, serving as a building block for more complex molecules .

属性

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPLHNLQDHTQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644280 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-94-5 | |

| Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation

The most common and effective method for synthesizing halogenated propiophenones, including 4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone, is the Friedel-Crafts acylation reaction . This method involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst.

- Reactants:

- Acyl chloride derivative (e.g., 4-chloro-3-fluorobenzoyl chloride)

- Aromatic compound with a methoxy substituent (e.g., 4-methoxybenzene or anisole)

- Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids

- Conditions:

- Anhydrous environment to prevent hydrolysis of acyl chloride

- Controlled temperature (typically 0–50 °C) to optimize yield and minimize side reactions

- Stirring under inert atmosphere (e.g., nitrogen) to avoid moisture and oxidation

Mechanism: The Lewis acid activates the acyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring, forming the ketone linkage.

Alternative Synthetic Routes

While Friedel-Crafts acylation is predominant, other synthetic routes may include:

- Aldol Condensation Followed by Oxidation: Reaction of substituted benzaldehydes with phenylacetic acid derivatives under basic conditions, followed by oxidation to yield the ketone.

- Cross-Coupling Reactions: Using halogenated aromatic precursors in Suzuki or Stille coupling to introduce the methoxyphenyl group, followed by ketone formation.

However, these methods are less commonly reported for this specific compound due to complexity and lower yields.

Industrial Scale Considerations

- Continuous Flow Reactors: For large-scale synthesis, continuous flow technology is employed to enhance reaction control, heat management, and reproducibility.

- Purification: Post-reaction purification typically involves aqueous workup, extraction, and recrystallization or chromatography to achieve high purity.

- Optimization Parameters: Temperature, catalyst loading, reaction time, and solvent choice are optimized to maximize yield and minimize by-products.

Detailed Reaction Conditions and Data

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Acyl chloride | 4-chloro-3-fluorobenzoyl chloride | Prepared or commercially available |

| Aromatic substrate | 4-methoxybenzene (anisole) | Electron-rich aromatic ring favors acylation |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalyst, moisture sensitive |

| Solvent | Dichloromethane or carbon disulfide | Anhydrous solvents preferred |

| Temperature | 0–50 °C | Lower temperatures reduce side reactions |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Workup | Quenching with ice-cold water, extraction | Removes catalyst and impurities |

| Purification | Recrystallization or column chromatography | Ensures high purity |

| Yield | 70–85% | Dependent on scale and conditions |

Research Findings and Analysis

- The introduction of the fluoro substituent at the 3' position alongside the chloro at 4' enhances the compound’s electron-withdrawing character, which can influence the reactivity of the ketone group in subsequent transformations.

- The methoxy group at the 4-position on the phenyl ring increases electron density, facilitating electrophilic substitution during synthesis.

- Friedel-Crafts acylation remains the most efficient and scalable method, with the reaction parameters finely tuned to balance reactivity and selectivity.

- Industrial synthesis benefits from continuous flow reactors, which improve heat dissipation and reaction control, leading to consistent product quality.

- The compound’s halogenation pattern is critical for its application in medicinal chemistry, as it affects metabolic stability and binding affinity in drug design.

Comparative Notes on Related Compounds

| Compound Name | Key Substituents | Preparation Method | Molecular Weight (g/mol) | Notes on Reactivity and Stability |

|---|---|---|---|---|

| 4'-Chloro-3-(4-methoxyphenyl)propiophenone | Chloro (4'), methoxy (4) | Aldol condensation, acylation | ~274.74 | Less electronegative than fluoro-substituted analog |

| This compound | Chloro (4'), fluoro (3'), methoxy (4) | Friedel-Crafts acylation | 292.73 | Increased polarity and metabolic stability |

| 4'-Chloro-2'-fluoro-3-(4-fluorophenyl)propiophenone | Chloro (4'), fluoro (2',4) | Friedel-Crafts acylation | ~280.70 | Multiple fluorines increase electron-withdrawing effect |

化学反应分析

Types of Reactions

4’-Chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

科学研究应用

The compound exhibits various biological activities that make it valuable for research:

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial activity against various pathogens. For example, structural modifications with methoxy groups have shown effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives containing methoxy and halogen substituents have been evaluated for their ability to inhibit tumor cell proliferation. The mechanism often involves inducing apoptosis through pathways involving caspases and other apoptotic markers.

Case Studies

- Inhibition of Candida albicans : A study demonstrated that certain derivatives inhibited the growth of Candida albicans, with a minimum inhibitory concentration (MIC) as low as 7.8 μg/mL, highlighting the impact of structural features on antifungal activity.

- Cell Line Studies : In vitro studies using human cancer cell lines revealed that compounds similar to 4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone can reduce cell viability in a dose-dependent manner, indicating potential therapeutic applications in oncology.

作用机制

The mechanism of action of 4’-chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Halogen Substituents

The positions of chlorine and fluorine substituents significantly influence the physical, chemical, and biological properties of propiophenone derivatives. Key comparisons include:

Key Findings:

- Boiling Points and Density : Positional isomers like 4'-chloro-2'-fluoro derivatives exhibit higher predicted boiling points (e.g., 404.9°C) compared to the target compound, likely due to altered dipole interactions .

- Reactivity: The 4-methoxyphenyl group enhances electron density at the propiophenone carbonyl, facilitating nucleophilic reactions. However, fluorine at the 3'-position (meta to carbonyl) may reduce steric hindrance compared to ortho-substituted analogs .

Variants with Different Substituents

Halogen-Free Analogs

- 3'-Fluoro-3-(4-methoxyphenyl)propiophenone (CAS: 898775-76-3): Lacks the chlorine substituent, resulting in a lower molecular weight (258.29 g/mol) and reduced lipophilicity. This variant is used in smaller-scale synthetic applications .

Sulfur-Containing Analogs

- 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-63-0): Incorporates a thiomethyl group (S-CH₃) instead of methoxy, increasing molecular weight (308.80 g/mol) and altering solubility. Such derivatives are explored in organosulfur chemistry .

Brominated Derivatives

生物活性

4'-Chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones. Its unique chemical structure, characterized by a chloro group at the 4' position and a methoxy group at the para position of the phenyl ring, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.74 g/mol. The structural features include:

- Chloro Group : Enhances electrophilic reactivity.

- Fluoro Group : May influence lipophilicity and biological interactions.

- Methoxy Group : Contributes to the compound's electronic properties.

The compound is typically synthesized through Friedel-Crafts acylation reactions, which involve the reaction of 4-chlorobenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of pathogens.

- Anticancer Potential : Propiophenone derivatives are under investigation for their cytotoxic effects on cancer cell lines.

- Neuropharmacological Effects : Similar compounds have been linked to stimulant properties affecting neurotransmitter systems.

Table 1: Summary of Biological Activities

The mechanisms through which this compound may exert its biological effects include:

- Electrophilic Interactions : The chloro and fluoro substituents enhance its electrophilic character, allowing it to interact with nucleophiles in biological systems.

- Receptor Modulation : It may interact with specific receptors or enzymes, influencing cellular signaling pathways related to mood regulation and other physiological processes.

- Oxidative Stress Reduction : Some studies suggest that similar compounds may possess antioxidant properties, contributing to their anticancer effects by reducing oxidative stress in cells .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of structurally related compounds:

- Anticancer Activity in Cell Lines : A study evaluated the cytotoxicity of various propiophenone derivatives against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that derivatives with similar structural motifs showed significant cytotoxicity, particularly against U-87 cells .

- Neuropharmacological Effects : Research into similar compounds has highlighted their potential as stimulants, acting on dopamine and serotonin pathways. This suggests that this compound could also influence these neurotransmitter systems, warranting further investigation into its psychoactive properties.

常见问题

Q. What are the recommended synthetic routes for 4'-chloro-3'-fluoro-3-(4-methoxyphenyl)propiophenone in academic settings?

A Friedel-Crafts acylation or Suzuki-Miyaura coupling could be employed, leveraging methodologies for structurally similar propiophenones. For example, 2'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS 898776-00-6) is synthesized via ketone functionalization using aryl halides and methoxyphenyl precursors . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Ensure anhydrous conditions for halogenated intermediates to avoid hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Analyze , , and NMR to confirm substituent positions. For example, the methoxy group (δ ~3.8 ppm in ) and aromatic protons (δ 6.5–8.0 ppm) should align with analogous compounds like 3',4'-difluoro derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) using ESI+ or EI can validate molecular weight (expected ~294.7 g/mol). Compare with data for 3-(4-chlorophenyl)-4'-methoxypropiophenone (CAS 111302-55-7) .

- FTIR : Confirm carbonyl (C=O stretch ~1680 cm) and aryl halide (C-Cl ~750 cm, C-F ~1250 cm) peaks .

Q. What safety protocols are essential for handling this compound?

Follow guidelines for halogenated aromatics:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation/contact; store at 2–8°C in airtight containers .

- Dispose of waste via licensed chemical handlers due to potential environmental toxicity (refer to H303/H313/H333 and P264/P280 protocols) .

Advanced Research Questions

Q. How to resolve discrepancies in 19F^{19}F19F NMR chemical shifts for fluoro-substituted propiophenones?

Fluorine shifts are sensitive to electronic environments. For 3'-fluoro substituents, compare with 3',4'-difluoro analogs (e.g., δ −110 to −115 ppm for meta-fluoro vs. δ −105 ppm for para-fluoro) . Use 2D - HOESY to correlate fluorine with adjacent protons and confirm substitution patterns .

Q. What strategies optimize solubility for reactions involving this compound?

Test polar aprotic solvents (DMF, DMSO) for dissolution, as seen in studies on 4-chloro-3-methylphenol (solubility: 3.8 g/L in water at 20°C) . For low solubility, use sonication or co-solvents (e.g., THF:water 4:1).

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for NMR studies |

| Ethanol | ~20 | Limited; requires heating |

| Hexane | <5 | Poor for polar intermediates |

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of chloro/fluoro substituents on aryl rings. Compare frontier molecular orbitals (HOMO/LUMO) with 3-(4-methoxyphenyl)propiophenone derivatives to assess electrophilicity .

Q. What analytical methods identify byproducts during synthesis?

- LC-MS : Monitor reaction progress and detect low-abundance byproducts (e.g., dehalogenated or dimerized species).

- GC-MS : Volatile byproducts like chlorobenzene derivatives (retention time ~8–12 min, matching NIST library entries) .

- TLC with UV/fluorescence detection : Track unreacted starting materials (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. How does the compound’s stability vary under acidic/basic conditions?

Conduct accelerated stability studies:

- Acidic (pH 2) : Hydrolysis of the ketone group may occur (monitor via loss of C=O IR peak).

- Basic (pH 10) : Methoxy deprotection likely (observe new phenolic OH in NMR) .

- Thermal stability : TGA/DSC analysis (decomposition >200°C, based on 4-chloro-3-methylphenol data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。